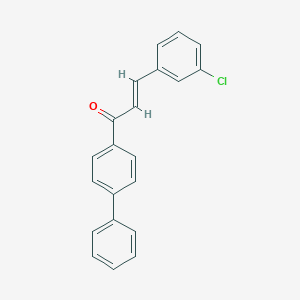

Chalcone, 3-chloro-4'-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chalcones are aromatic ketones that form the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative .

Synthesis Analysis

Chalcones can be synthesized through various methods. One common method is the Claisen–Schmidt condensation reaction . The chemistry of chalcones is still an attraction among the organic chemists due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles, and indole grounded chalcones .Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . Stereochemically, chalcone can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .Chemical Reactions Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones . They can undergo conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .Physical And Chemical Properties Analysis

Chalcones have low redox potential, stability, and electron transfer reactions due to the continuous conjugation of two aromatic rings and the electrophilic α, β-unsaturated carbonyl system .作用機序

Chalcones exhibit a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties . They inhibit diverse targets of antibiotic-resistance development pathways, therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .

Safety and Hazards

Chalcones should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases . They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further studies are needed to elucidate their structure-activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

特性

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFXVZDDZVJFAN-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13662-61-8 |

Source

|

| Record name | 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-3-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013662618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]benzohydrazide](/img/structure/B326239.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B326240.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B326247.png)

![2-{(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(methylsulfanyl)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B326249.png)

![4-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]benzonitrile](/img/structure/B326250.png)

![N-[(5-bromo-2-thienyl)methylene]-4-phenoxyaniline](/img/structure/B326251.png)

![2-Methoxy-4-[2-(2-nitrobenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B326253.png)

![4-[(E)-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B326256.png)

![4-{(E)-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B326257.png)